(R)-azetidine-2-carboxylic acid
CAS No.: 7729-30-8
VCID: VC0014582
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | (R)-azetidine-2-carboxylic acid is an azetidine-2-carboxylic acid and the (R)-enantiomer of (S)-azetidine-2-carboxylic acid . It is also known as (2R)-azetidine-2-carboxylic acid . The compound has a molecular weight of 101.10 g/mol . Azetidine-2-carboxylic acid, including its isomers, is a toxic amino acid found in Polygonatum odoratum and acts as a growth inhibitor in algae and plants . It can be incorporated as an analog of proline in biologically active peptides to generate conformational changes . This chiral compound, with its two distinct isomers, serves as a building block in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . It also functions as a chiral reagent in asymmetric synthesis, enabling the creation of enantiomerically pure molecules and contributing to medicinal chemistry and drug development for biologically active compounds like antibiotics and anti-cancer agents . Other related compounds include (S)-azetidine-2-carboxylic acid , which is the (S)-enantiomer of azetidine-2-carboxylic acid, and (R)-N-CBZ-AZETIDINE-2-CARBOXYLIC ACID . Azetidine-2-carboxylic acid itself is an azetidinecarboxylic acid with a carboxy group at position 2 . |
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CAS No. | 7729-30-8 |
Product Name | (R)-azetidine-2-carboxylic acid |
Molecular Formula | C4H7NO2 |
Molecular Weight | 101.1 g/mol |
IUPAC Name | (2R)-azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 |
Standard InChIKey | IADUEWIQBXOCDZ-GSVOUGTGSA-N |
SMILES | C1CNC1C(=O)O |
Canonical SMILES | C1C[NH2+]C1C(=O)[O-] |
Synonyms | (2R)-2-Azetidinecarboxylic Acid; (+)-Azetidinecarboxylic Acid; |
PubChem Compound | 637601 |
Last Modified | Sep 14 2023 |
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